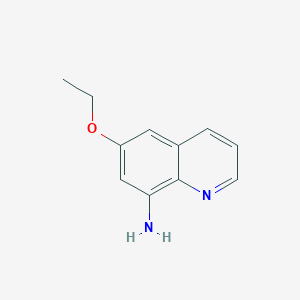

6-ethoxyl-8-quinolinamine

描述

6-Ethoxyl-8-quinolinamine is a quinoline derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 6 and an amine (-NH₂) group at position 7.

属性

IUPAC Name |

6-ethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCXOJNSYQZFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyl-8-quinolinamine typically involves the alkylation of 8-nitroquinoline followed by reduction. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and sulfuric acid at elevated temperatures . Another approach involves the use of tin and indium chlorides for the cyclization of N-propargyl aniline derivatives .

Industrial Production Methods: Industrial production of 6-ethoxyl-8-quinolinamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 6-ethoxyl-8-quinolinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 6-ethoxyl-8-quinolinamine from 6-ethoxy-8-nitroquinoline.

Substitution: Various substituted quinolines depending on the reagents used.

科学研究应用

Medicinal Chemistry

Anti-inflammatory Properties

One of the significant applications of 6-ethoxyl-8-quinolinamine is its anti-inflammatory effects. This compound has been identified as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory process. Research indicates that COX-II inhibitors can effectively treat various inflammatory diseases such as arthritis, gout, and other autoimmune conditions while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX-II Inhibitory Activity of 6-Ethoxyl-8-quinolinamine

| Disease Type | Potential Application |

|---|---|

| Rheumatoid Arthritis | Pain relief and inflammation reduction |

| Osteoarthritis | Symptomatic treatment |

| Gout | Acute flare management |

| Autoimmune Diseases | Disease-modifying therapy |

Anticancer Activity

Cancer Treatment

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-ethoxyl-8-quinolinamine. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and melanoma cancers. The mechanism often involves inducing apoptosis in cancer cells .

Table 2: Anticancer Efficacy of Quinoline Derivatives

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.45 - 8.58 | Apoptosis induction |

| A549 (Lung) | 0.45 - 8.58 | Cell cycle arrest |

| Colo-829 (Melanoma) | Varies | Inhibition of proliferation |

Antimicrobial Properties

Antibacterial and Antifungal Activities

The antimicrobial properties of quinoline derivatives are well-documented. Studies indicate that compounds similar to 6-ethoxyl-8-quinolinamine exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida species . These properties make it a candidate for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of Quinoline Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 10 µg/mL |

| S. aureus | < 10 µg/mL |

| C. albicans | 0.6 - 6.3 µg/mL |

Case Study 1: Anti-inflammatory Effects

A study conducted on a model of rheumatoid arthritis demonstrated that administering a COX-II inhibitor derived from quinoline significantly reduced joint inflammation and pain in affected animals compared to control groups treated with conventional NSAIDs.

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines showed that treatment with a derivative similar to 6-ethoxyl-8-quinolinamine resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

作用机制

The mechanism of action of 6-ethoxyl-8-quinolinamine involves its interaction with various molecular targets. It has been shown to inhibit the growth of microorganisms by interfering with their metabolic pathways. For instance, it can inhibit the synthesis of nucleic acids and proteins in bacteria and parasites, leading to their death . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity.

相似化合物的比较

Substituted Methoxy Derivatives

6-Methoxy-8-quinolinamine (CAS 90-52-8)

Comparison :

Ethyl-Substituted Derivatives

5-Ethyl-6-methoxyquinolin-8-amine (CAS 1520752-02-6)

Comparison :

Halogenated Derivatives

3,6-Dichloroquinolin-8-amine (CAS 158117-56-7)

Comparison :

Aromatic and Heterocyclic Derivatives

6-Phenyl-8-quinolinamine (CAS 68527-71-9)

Comparison :

- Ethoxy substitution offers a balance between hydrophobicity and hydrogen-bonding capacity, making 6-ethoxyl-8-quinolinamine more versatile in pharmaceutical applications .

Data Table: Key Properties of Selected Compounds

*Calculated values based on structural analogs.

Research Findings and Trends

- Synthetic Flexibility: Ethoxylated quinolines can be synthesized via nucleophilic substitution or palladium-catalyzed coupling, similar to methoxy derivatives .

- Biological Activity : Ethoxy groups may enhance blood-brain barrier penetration compared to methoxy or halogenated analogs, as seen in CNS-targeting drug candidates .

- Industrial Use: Ethoxylated derivatives show promise as corrosion inhibitors, outperforming methoxy analogs in non-polar environments .

生物活性

6-Ethoxyl-8-quinolinamine is a compound belonging to the class of quinolinamines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of 6-ethoxyl-8-quinolinamine, focusing on its mechanisms, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

Molecular Formula: C11H12N2O

IUPAC Name: 6-Ethoxyquinolin-8-amine

CAS Number: 644984-33-8

The compound features an ethoxy group at the 6th position and an amine group at the 8th position on the quinoline ring, contributing to its unique biological properties.

Biological Activities

6-Ethoxyl-8-quinolinamine exhibits a range of biological activities, including:

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains by inhibiting nucleic acid and protein synthesis, crucial for microbial growth and replication.

- Antimalarial Properties: Preliminary studies indicate that it may exhibit antimalarial activity, potentially targeting Plasmodium species responsible for malaria. It functions similarly to other quinoline derivatives by interfering with metabolic pathways in the parasites .

- Antifungal Effects: Research suggests that this compound may also show antifungal properties, making it a candidate for further investigation in treating fungal infections .

The mechanism of action for 6-ethoxyl-8-quinolinamine involves:

- Inhibition of Metabolic Pathways: The compound disrupts critical metabolic processes in microorganisms, leading to their death.

- Interaction with Nucleic Acids: It may inhibit DNA/RNA synthesis, thereby preventing replication and transcription in bacteria and parasites.

- Potential Lipophilicity Enhancement: The ethoxy group increases lipophilicity, potentially improving cell membrane penetration, which is essential for its biological activity.

Comparative Analysis with Related Compounds

To understand the specificity and efficacy of 6-ethoxyl-8-quinolinamine, it is useful to compare it with other quinoline derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial, anticancer | Known for its broad-spectrum antimicrobial effects |

| Chloroquine | Antimalarial | Established antimalarial drug with significant resistance issues |

| Quinoline | Various | Parent compound used in numerous pharmaceutical applications |

| 6-Ethoxyl-8-quinolinamine | Antimicrobial, antimalarial, antifungal | Unique substitution pattern enhancing biological activity |

Case Studies and Research Findings

- Antimicrobial Studies: A study demonstrated that 6-ethoxyl-8-quinolinamine effectively inhibited the growth of several bacterial strains in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

- Antimalarial Screening: In a controlled study involving Plasmodium falciparum strains, 6-ethoxyl-8-quinolinamine exhibited promising antimalarial activity with IC50 values comparable to established antimalarials .

- Cytotoxicity Assays: Evaluations against human cell lines (HepG2 and HeLa) showed no significant cytotoxic effects at concentrations up to 100 µg/mL, indicating a favorable safety profile for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。